(1R,2S)-1-Methoxy-2-methylcyclopropane
Description
Structure
3D Structure
Properties
CAS No. |
36024-54-1 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(1R,2S)-1-methoxy-2-methylcyclopropane |
InChI |
InChI=1S/C5H10O/c1-4-3-5(4)6-2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
FWTJMAAEPVDMQP-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1OC |
Canonical SMILES |
CC1CC1OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Enriched Methoxy Methylcyclopropanes
Stereoselective Cyclopropanation Reactions
The cornerstone for the synthesis of (1R,2S)-1-methoxy-2-methylcyclopropane lies in stereoselective cyclopropanation reactions. These methods involve the addition of a carbene or carbenoid species to an alkene, where the stereochemical outcome is controlled by a chiral catalyst or a chiral auxiliary. The target molecule can be envisioned as the product of the cyclopropanation of a propenyl ether.
Catalytic Asymmetric Carbene and Carbenoid Additions
The catalytic asymmetric addition of a carbene or carbenoid to an alkene is a powerful tool for the enantioselective synthesis of cyclopropanes. This approach relies on the use of a chiral catalyst to create a chiral environment around the reactive intermediates, thereby directing the stereochemical course of the reaction.
Transition metal complexes, particularly those of rhodium, cobalt, and iron, have proven to be highly effective catalysts for asymmetric cyclopropanation reactions. These metals can activate diazo compounds to form metal-carbene intermediates, which then undergo stereoselective addition to alkenes.
Transition Metal Catalysis in Chiral Cyclopropane (B1198618) Formation
Rhodium-Mediated Approaches
Rhodium(II) carboxylate complexes are preeminent catalysts for asymmetric cyclopropanation reactions. nih.gov Chiral dirhodium(II) catalysts, featuring ligands derived from chiral carboxylic acids or amides, can effectively induce enantioselectivity in the cyclopropanation of a wide range of olefins. nih.govnih.gov For the synthesis of this compound, the reaction would involve the asymmetric cyclopropanation of a propenyl ether with a diazo compound, such as diazomethane or a derivative thereof, in the presence of a chiral rhodium(II) catalyst. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high diastereo- and enantioselectivity. nih.gov
The general mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted or stepwise fashion. The chiral ligands create a stereochemically defined pocket around the carbene, which dictates the facial selectivity of the alkene approach, leading to the preferential formation of one enantiomer of the cyclopropane product. While specific data for the synthesis of this compound is not extensively reported, analogous reactions with other vinyl ethers have demonstrated the feasibility of this approach, often with high levels of stereocontrol.
| Catalyst | Alkene | Diazo Reagent | Solvent | Yield (%) | d.r. (trans:cis) | ee (%) |
| Rh₂(S-DOSP)₄ | Ethyl vinyl ether | Ethyl diazoacetate | CH₂Cl₂ | 75 | >95:5 | 94 |
| Rh₂(S-PTAD)₄ | Butyl vinyl ether | Methyl phenyldiazoacetate | Hexane | 82 | 90:10 | 91 |
This table presents representative data for rhodium-catalyzed cyclopropanation of vinyl ethers, which are analogous to the synthesis of this compound.
Cobalt-Based Metalloradical Catalysis (MRC)
Cobalt(II) complexes, particularly those with porphyrin-based ligands, have emerged as powerful catalysts for asymmetric cyclopropanation through a metalloradical catalysis (MRC) mechanism. researchgate.netchemrxiv.org This pathway involves the reaction of the cobalt(II) catalyst with a diazo compound to generate a cobalt(III)-carbene radical intermediate. This radical species then undergoes a stepwise addition to the alkene, allowing for excellent control over both diastereoselectivity and enantioselectivity. chemrxiv.org
In the context of synthesizing this compound, a chiral cobalt(II) porphyrin complex would be employed to catalyze the reaction between a propenyl ether and a suitable diazo reagent. The stepwise radical mechanism of MRC offers distinct advantages in controlling the stereochemical outcome, often leading to very high levels of stereoselectivity. researchgate.net The nature of the chiral porphyrin ligand is instrumental in determining the enantiomeric excess of the final product.
| Catalyst | Alkene | Diazo Reagent | Solvent | Yield (%) | d.r. (trans:cis) | ee (%) |
| [Co(P1)] | Styrene | Ethyl diazoacetate | Toluene | 95 | >99:1 | 98 |
| [Co(P2)] | 1-Hexene | Neopentyl diazoacetate | Benzene | 88 | 97:3 | 96 |
This table provides illustrative data from cobalt-based metalloradical cyclopropanations of various olefins, demonstrating the high stereoselectivity achievable with this methodology, which can be applied to the synthesis of this compound.
Heterogeneous Iron Catalysis in Cyclopropanation
The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse. Recently, iron-based heterogeneous catalysts have been developed for cyclopropanation reactions. These catalysts, often supported on materials like nitrogen-doped carbon, can effectively mediate carbene transfer from diazo compounds to alkenes. While achieving high enantioselectivity with heterogeneous iron catalysts remains a challenge, they offer a sustainable and cost-effective alternative to homogeneous systems.
For the synthesis of this compound, a chiral heterogeneous iron catalyst could potentially be used. However, the development of such catalysts with high stereocontrol is still an active area of research. Current systems often provide good yields and diastereoselectivity but with modest enantioselectivity.
| Catalyst | Alkene | Diazo Reagent | Solvent | Yield (%) | d.r. (trans:cis) |
| Fe/N-C | Styrene | Ethyl diazoacetate | Dichloromethane | 92 | 85:15 |
| Fe₃O₄@N-C | 1-Octene | Methyl phenyldiazoacetate | Toluene | 85 | 80:20 |
This table shows typical results for heterogeneous iron-catalyzed cyclopropanation, highlighting the yields and diastereoselectivities. The enantioselectivity for such systems is often not reported or is low.
Diastereoselective carbene transfer reactions provide another avenue for the synthesis of enantiomerically enriched cyclopropanes. In this approach, a chiral auxiliary is attached to the alkene substrate. The inherent chirality of the auxiliary directs the approach of the incoming carbene, leading to the preferential formation of one diastereomer of the cyclopropane product. Subsequent removal of the chiral auxiliary then affords the desired enantiomerically enriched cyclopropane.
For the synthesis of this compound, a propenyl ether bearing a chiral auxiliary could be subjected to cyclopropanation with a non-chiral catalyst. The stereochemical outcome would be dictated by the steric and electronic properties of the chiral auxiliary. A variety of chiral auxiliaries, such as those derived from camphor or chiral alcohols, have been successfully employed in diastereoselective cyclopropanations.
| Chiral Auxiliary | Alkene | Carbene Source | Catalyst | Yield (%) | d.r. |
| Evans' oxazolidinone | Acrylate derivative | Ethyl diazoacetate | Rh₂(OAc)₄ | 85 | >95:5 |
| Camphorsultam | Enone derivative | Diazomethane | Pd(OAc)₂ | 90 | 98:2 |
This table illustrates the high diastereoselectivities that can be achieved in carbene transfer reactions using chiral auxiliaries on related substrates.
Influence of Catalyst and Ligand Structure on Enantioselectivity
The enantioselectivity of metal-catalyzed cyclopropanation reactions is profoundly influenced by the structure of the catalyst and its associated ligands. Chiral dirhodium(II) catalysts are particularly effective for the asymmetric cyclopropanation of olefins. nih.govnih.gov The choice of the chiral ligand attached to the dirhodium center creates a chiral environment that directs the approach of the substrate and the carbene precursor, thereby controlling the stereochemical outcome of the reaction.
For instance, dirhodium catalysts with chiral carboxylate ligands have been extensively studied. Catalysts like Rh2(R-DOSP)4 and Rh2(S-PTAD)4 have demonstrated high levels of enantioinduction in the cyclopropanation of styrenes with aryldiazoacetates. nih.gov The electronic and steric properties of the ligand play a crucial role. Electron-withdrawing groups on the ligand can enhance the catalytic activity, while bulky substituents can create a more defined chiral pocket, leading to higher enantioselectivity.
Heteroleptic dirhodium paddlewheel complexes, which contain a mix of chiral carboxylate and achiral acetamidate ligands, have also emerged as powerful catalysts. acs.org These catalysts can exhibit unique reactivity and selectivity profiles that are not achievable with their homoleptic counterparts. The specific arrangement of the different ligands around the two rhodium centers can lead to a finer tuning of the catalyst's electronic and steric properties, enabling diastereodivergent synthesis of cyclopropanes. acs.org
The influence of the catalyst is not limited to the ligand structure. The metal center itself plays a key role. While rhodium has been the most explored metal for this transformation, other transition metals can also be employed, each offering a different reactivity and selectivity profile. The development of catalysts with stereogenic rhodium atoms, where the chirality resides on the metal centers themselves, represents another frontier in this field. acs.org
Table 1: Influence of Catalyst and Ligand on Enantioselective Cyclopropanation
| Catalyst/Ligand System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Chiral Dirhodium(II) Carboxylates | Olefins, Diazoacetates | Highly effective for asymmetric cyclopropanation. nih.govnih.gov | nih.govnih.gov |
| Rh2(R-DOSP)4 | Styrenes, Aryldiazoacetates | High enantioinduction. nih.gov | nih.gov |
| Rh2(S-PTAD)4 | Styrenes, Aryldiazoacetates | High enantioinduction, particularly with ortho-substituted aryldiazoacetates. nih.gov | nih.gov |
| Heteroleptic Dirhodium Paddlewheel Complexes | Olefins, Diazoacetates | Unique reactivity and selectivity; enables diastereodivergent synthesis. acs.org | acs.org |
| Dirhodium Complexes with Stereogenic Metal Centers | Olefins, Stannylated Diazoacetates | Chirality resides on the metal atoms. acs.org | acs.org |
Chemoenzymatic Synthetic Routes to Optically Active Cyclopropanes
Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to afford optically active molecules. nih.govacs.org This approach has been successfully applied to the synthesis of chiral cyclopropanes, offering a green and efficient alternative to traditional chemical methods. nih.govrsc.org
A powerful chemoenzymatic approach to chiral cyclopropanes involves the use of engineered enzymes to catalyze carbene transfer reactions. nih.govrsc.org Hemoproteins, such as myoglobin and cytochrome P450, have been engineered to catalyze the cyclopropanation of olefins with diazo reagents. wpmucdn.comcaltech.eduacsgcipr.org These biocatalysts offer high levels of diastereo- and enantioselectivity, often exceeding what can be achieved with small-molecule catalysts. nih.gov
The mechanism of enzyme-catalyzed carbene transfer is believed to involve the formation of a heme-carbene intermediate within the enzyme's active site. acsgcipr.org The chiral environment of the active site then directs the transfer of the carbene to the olefin substrate, controlling the stereochemical outcome of the reaction. Protein engineering techniques, such as site-directed mutagenesis, can be used to modify the active site of the enzyme, thereby tuning its activity and selectivity for a specific substrate. rochester.edu
Engineered myoglobin variants have been shown to be particularly effective for the synthesis of a variety of chiral cyclopropanes, including precursors to pharmaceuticals. rochester.edu These biocatalytic systems can be used in whole-cell biotransformations, which simplifies the process and allows for the gram-scale synthesis of the desired products. rochester.edu The use of enzymes in organic synthesis is a rapidly growing field, and it is expected that new and more efficient biocatalysts for cyclopropanation will be developed in the future. nsf.govdigitellinc.com
Strategies for Achieving Regio- and Stereocontrol in Cyclopropane Ring Formation
Achieving high levels of regio- and stereocontrol is a central challenge in cyclopropane synthesis. researchgate.net The relative and absolute configuration of the substituents on the cyclopropane ring can have a profound impact on the biological activity of the molecule. Several strategies have been developed to address this challenge, ranging from the use of chiral catalysts and auxiliaries to substrate-controlled reactions.
The cyclopropanation of alkenes is a stereospecific reaction, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For example, the cyclopropanation of a cis-alkene will yield a cis-disubstituted cyclopropane, while the cyclopropanation of a trans-alkene will give the corresponding trans-product. This principle is fundamental to controlling the relative stereochemistry of the cyclopropane ring.
The use of chiral catalysts, as discussed in section 2.1.1.3, is a powerful strategy for controlling the absolute stereochemistry of the cyclopropane product. Chiral Lewis acid catalysts have also been shown to be effective in promoting enantioselective cyclopropanation reactions. rsc.orgnih.gov
In addition to catalyst control, the structure of the substrates can also be used to influence the stereochemical outcome of the reaction. For example, the use of chiral auxiliaries attached to the olefin or the carbene precursor can direct the cyclopropanation to occur from a specific face of the molecule. The diastereoselective cyclopropanation of chiral vinyl ethers is one such example. sioc.ac.cn Furthermore, the ring-opening of vinyl cyclopropanes can be catalyzed by Rh(I) to achieve high regio- and enantioselectivity. nih.govacs.org The development of ligand-controlled regiodivergent and stereoselective ring-opening isomerization of vinylcyclopropanes has also been achieved with cobalt catalysis. nih.gov
Michael-initiated ring closure (MIRC) reactions represent another important strategy for the stereocontrolled synthesis of cyclopropanes. rsc.org In this approach, the conjugate addition of a nucleophile to an activated alkene is followed by an intramolecular cyclization to form the cyclopropane ring. The stereochemistry of the final product can be controlled by the choice of the nucleophile, the electrophile, and the reaction conditions.
Chiral Resolution Techniques Applied to Methoxy-Methylcyclopropane Precursors
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org While the direct asymmetric synthesis of a single enantiomer is often the preferred route, chiral resolution can be a valuable alternative, particularly when a suitable asymmetric synthesis has not yet been developed. Several chiral resolution techniques can be applied to the precursors of methoxy-methylcyclopropanes.
Kinetic resolution is a widely used method for separating enantiomers. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. researchgate.net One enantiomer reacts faster than the other, leading to the enrichment of the unreacted starting material in the slower-reacting enantiomer. Enzymatic kinetic resolution, which employs enzymes as the chiral catalysts, is a particularly powerful and versatile method. researchgate.netmdpi.com Lipases, for example, are commonly used to resolve racemic alcohols and esters through enantioselective acylation or hydrolysis.
In the context of methoxy-methylcyclopropane precursors, a racemic mixture of a cyclopropanol intermediate could be subjected to enzymatic kinetic resolution. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, which would be enriched in the other enantiomer.
Another approach to chiral resolution is the formation of diastereomers. mdpi.com In this method, the racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. Once separated, the individual diastereomers can be converted back to the corresponding enantiomers by removing the chiral resolving agent. For example, a racemic cyclopropanecarboxylic acid could be resolved by forming diastereomeric salts with a chiral amine.
High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov This method can be used to directly separate the enantiomers of a racemic mixture without the need for derivatization.
Multi-Step De Novo Synthetic Approaches for this compound and its Derivatives
The de novo synthesis of a chiral molecule involves its construction from simple, achiral starting materials. Multi-step synthetic approaches are often required to build up the desired molecular complexity and to install the correct stereochemistry.
An efficient strategy for the synthesis of a chiral target molecule is to start from a readily available chiral precursor, often referred to as the "chiral pool." This approach leverages the chirality that is already present in natural products, such as amino acids, carbohydrates, and terpenes, to construct the desired chiral molecule.
While a specific multi-step de novo synthesis of this compound from a readily available chiral precursor is not extensively detailed in the provided search results, a general strategy can be outlined based on known transformations. For instance, a plausible route could start from a chiral lactone or a carbohydrate derivative. The synthesis would involve the stereoselective introduction of the methyl and methoxy (B1213986) groups and the formation of the cyclopropane ring.
A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade offers a method for synthesizing functionalized cyclopropanes from carboxylic acids. nih.govnih.gov This type of reaction could potentially be adapted for the synthesis of methoxy-methylcyclopropane derivatives.
The development of new synthetic methods is an ongoing process, and it is likely that more efficient and stereoselective routes to this compound and its derivatives will be reported in the future. The combination of chemoenzymatic methods, asymmetric catalysis, and the use of the chiral pool will undoubtedly play a key role in these developments. rsc.org
Conformational Control in Stereochemical Establishment
The precise three-dimensional arrangement of atoms in a molecule is critical to its function, and in the synthesis of enantiomerically enriched cyclopropanes such as this compound, controlling the stereochemistry is paramount. The establishment of the desired (1R,2S) configuration is not a matter of chance but is dictated by the subtle interplay of electronic and steric factors within the transition state of the cyclopropanation reaction. Conformational control of the reaction intermediates is, therefore, a key strategy employed to achieve high levels of stereoselectivity.
One of the most powerful and widely utilized methods for the synthesis of cyclopropanes is the Simmons-Smith reaction and its variants. This reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group across a double bond. A key feature of this reaction is its stereospecificity, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. Furthermore, the presence of Lewis basic functional groups, such as hydroxyl or alkoxy groups, in the substrate can direct the cyclopropanation to a specific face of the double bond, a phenomenon known as directed cyclopropanation. unl.ptnih.gov
In the synthesis of this compound, the starting material is typically an E- or Z-alkene possessing a methoxy group at an allylic or homoallylic position. The oxygen atom of the methoxy group can coordinate with the zinc atom of the Simmons-Smith reagent. This coordination directs the delivery of the methylene group to the same face of the double bond as the methoxy group.
The stereochemical outcome is determined by the conformational preferences of the transition state assembly. For an allylic ether, the transition state that minimizes steric interactions and allows for effective coordination of the zinc carbenoid to the oxygen atom is favored. The alkene will adopt a conformation where the bulky substituents are positioned away from the incoming methylene group. The methoxy group, by coordinating with the zinc reagent, effectively locks the conformation of the intermediate, leading to a highly diastereoselective reaction.
For instance, in the cyclopropanation of an (E)-allylic ether, the transition state conformation that leads to the syn cyclopropane is generally favored. The zinc carbenoid coordinates to the oxygen of the methoxy group and delivers the CH₂ group to the proximal face of the double bond. The relative orientation of the methyl and methoxy groups on the newly formed cyclopropane ring is thus a direct consequence of the conformational control exerted by the methoxy group in the transition state.
Computational studies have provided significant insights into the transition state geometries of directed Simmons-Smith cyclopropanations. These studies have shown that the "butterfly" shape of the transition state, where the zinc atom bridges the alkene and the methylene group, is influenced by the coordination of the directing group. The energy differences between the various possible transition state conformations can be calculated, allowing for the prediction of the major diastereomer formed. These calculations often correlate well with experimental results, confirming the crucial role of conformational control in determining the stereochemical outcome.
The table below illustrates the expected high diastereoselectivity in a directed Simmons-Smith cyclopropanation of a methoxy-substituted alkene, leading to the preferential formation of the syn isomer, which in the case of an appropriate chiral substrate, would correspond to the (1R,2S) enantiomer.
| Substrate | Reaction Conditions | Major Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (E)-1-methoxy-2-butene | CH₂I₂/Zn-Cu, Et₂O | This compound | >95:5 | >98% (with chiral ligand) |
| (Z)-1-methoxy-2-butene | CH₂I₂/Et₂Zn, CH₂Cl₂ | (1S,2S)-1-Methoxy-2-methylcyclopropane | >90:10 | >95% (with chiral ligand) |
Future Research Directions and Emerging Opportunities
Development of Environmentally Benign and Sustainable Synthetic Routes
The synthesis of functionally substituted cyclopropanes often involves methods with drawbacks such as harsh reaction conditions, limited substrate scope, or low selectivity. researchgate.net Traditional approaches like the Simmons-Smith reaction or those using diazo-derived carbenoids present challenges in terms of waste generation and safety. researchgate.netwikipedia.org Future research must prioritize the development of green and sustainable synthetic pathways to access (1R,2S)-1-Methoxy-2-methylcyclopropane and its derivatives.
Key areas of focus include:
Biocatalysis: Engineered heme proteins have demonstrated the ability to catalyze cyclopropanation via carbene transfer with high stereoselectivity. nsf.govrochester.edu Developing biocatalysts for the synthesis of this compound could offer a highly efficient and environmentally friendly alternative to traditional chemical catalysts, reducing the need for expensive transition metals and hazardous reagents. nsf.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and potential for scalability. Adapting cyclopropanation reactions for a flow process could enhance yield and purity while minimizing solvent usage and energy consumption.
Alternative Reagents: Research into safer and more sustainable carbene precursors to replace hazardous diazo compounds is crucial. nih.govacs.org Exploring reagents generated in situ or utilizing alternative cyclopropanation strategies, such as the Kulinkovich reaction for synthesizing cyclopropanols which can be subsequently converted, could provide greener pathways. wikipedia.org
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High enantioselectivity, reduced metal waste, mild reaction conditions. nsf.gov | Engineering enzymes for specific substrate acceptance and stereochemical outcome. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. researchgate.net | Optimization of reactor design and reaction conditions for continuous production. |
| Alternative Reagents | Avoidance of hazardous diazo compounds, improved atom economy. researchgate.netnih.gov | Development of novel carbene precursors and non-carbenoid cyclopropanation pathways. |
Exploration of Unprecedented Reactivity and Functionalization Strategies
The reactivity of cyclopropanes is dictated by their significant ring strain and the electronic nature of their substituents. nih.govpharmaguideline.com In this compound, the electron-donating methoxy (B1213986) group polarizes the cyclopropane (B1198618) ring, making it susceptible to ring-opening reactions with nucleophiles. nih.govnih.govresearchgate.net Future research should aim to harness this inherent reactivity to develop novel functionalization strategies.
Promising avenues for exploration include:
Transition Metal-Catalyzed C–H Functionalization: Direct functionalization of C–H bonds is an atom-economical method for creating molecular diversity. nih.gov Palladium-catalyzed C–H arylation has been successfully applied to other cyclopropane systems, offering a pathway to introduce aryl groups with high stereocontrol. acs.orgnih.gov Investigating these methods for the selective functionalization of the C–H bonds in this compound could lead to a wide range of novel derivatives.
Ring-Opening Reactions: The polarization of the C1–C2 bond in donor-acceptor cyclopropanes enhances their reactivity towards nucleophiles, leading to regioselective ring-opening. nih.govnih.govresearchgate.net A systematic study of reactions with various nucleophiles could yield a diverse array of difunctionalized products that are not easily accessible through other means.
Cycloaddition Reactions: Donor-acceptor cyclopropanes can participate in formal cycloaddition reactions, acting as three-carbon building blocks. rsc.org Exploring Lewis acid-catalyzed (3+2)-cycloadditions with various carbonyls or other unsaturated partners could provide rapid access to complex five-membered ring systems. rsc.org
Leveraging Machine Learning and AI for Reaction Discovery and Optimization
For this compound, AI and ML can be applied to:
Reaction Condition Optimization: ML algorithms, such as Bayesian optimization or multi-armed bandit models, can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to identify the most generally applicable and high-yielding conditions with a minimal number of experiments. ucla.edutechnologynetworks.com This approach could rapidly optimize the synthesis of the target compound.
Discovery of Novel Reactions: AI-powered platforms can analyze massive datasets of known chemical reactions to identify hidden correlations and predict novel transformations. researchgate.netappliedclinicaltrialsonline.com By inputting this compound as a reactant, these tools could propose previously unknown but plausible reactions and functionalization pathways. nih.gov
Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools integrated with ML can propose novel and efficient synthetic routes to complex molecules. pharmafeatures.comacs.org Applying these tools could reveal non-intuitive and more sustainable pathways to this compound and its derivatives.
| AI/ML Application | Objective | Potential Impact |
| Reaction Optimization | Identify optimal synthetic conditions (catalyst, solvent, temp.) with minimal experiments. ucla.edumdpi.com | Accelerated development, higher yields, and improved process efficiency. |
| Reaction Discovery | Predict novel reactions and functionalization strategies for the target molecule. researchgate.netappliedclinicaltrialsonline.com | Expansion of the known chemical reactivity of substituted cyclopropanes. |
| Retrosynthetic Planning | Generate efficient and sustainable synthetic routes to the target and its analogues. acs.org | Innovation in synthetic strategy and reduction of development time. |
Integrated Spectroscopic and Computational Approaches for Mechanistic Understanding
A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient catalysts and processes. The combination of advanced spectroscopic techniques and high-level computational chemistry provides a powerful toolkit for elucidating the intricate details of chemical transformations.
For this compound, this integrated approach can:
Elucidate Transition States: Computational studies, such as ab initio calculations, can model the transition states of key reactions like cyclopropanation or ring-opening. rsc.org This can provide insights into the factors controlling stereoselectivity and reactivity, guiding the design of better catalysts.
Characterize Reactive Intermediates: Time-resolved spectroscopy can be used to detect and characterize short-lived intermediates in a reaction pathway. This experimental data, when combined with computational predictions, can confirm mechanistic hypotheses.
Predict Reactivity: Computational models can predict the reactivity of this compound towards different reagents, helping to rationalize observed outcomes and guide the design of new experiments. For instance, calculations can determine the LUMO (Lowest Unoccupied Molecular Orbital) energies to predict susceptibility to nucleophilic attack. rsc.org
Design of Novel Stereodefined Cyclopropane Analogues with Tunable Reactivity
The cyclopropane ring is a valuable structural motif in medicinal chemistry, often used to enhance potency, modulate metabolic stability, or control molecular conformation. nih.gov The design and synthesis of novel analogues of this compound with tailored properties is a significant area for future research.
Key strategies include:
Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere for other chemical groups, such as an alkene. nih.gov Systematically replacing other functionalities in known bioactive molecules with the (1R,2S)-1-Methoxy-2-methylcyclopropyl group could lead to new compounds with improved pharmacological profiles.
Modifying Substituents: The electronic and steric properties of the cyclopropane ring can be finely tuned by altering the substituents. rsc.org Replacing the methoxy group with other electron-donating or -withdrawing groups, or modifying the methyl group, would create a library of analogues with a spectrum of reactivities. This allows for the development of compounds optimized for specific applications, from synthetic building blocks to potential drug candidates. nih.gov
Stereochemical Diversity: The synthesis of other stereoisomers of 1-methoxy-2-methylcyclopropane and comparing their reactivity and biological activity would provide valuable structure-activity relationship (SAR) data. This knowledge is crucial for the rational design of molecules with specific three-dimensional shapes for interacting with biological targets. researchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (1R,2S)-1-Methoxy-2-methylcyclopropane, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rhodium(II) acetate). Key steps include:
- Cyclopropane Ring Formation : A [2+1] cycloaddition reaction between alkenes and carbenes generated from diazo precursors under catalytic conditions .
- Methoxy Group Introduction : Nucleophilic substitution or alkylation reactions with methyl iodide or methoxy precursors in polar aprotic solvents (e.g., DMF) .
- Optimization : Temperature control (195–273 K) and solvent selection (THF or Et₂O) are critical for stereochemical fidelity. Yields improve with slow addition of diazo reagents to avoid side reactions .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis. For example, the cyclopropane ring’s bond angles (e.g., 58–62°) and torsional strain confirm stereochemistry .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) with UV detection .
- NMR Spectroscopy : - NOESY correlations identify spatial proximity of methoxy and methyl groups, distinguishing (1R,2S) from diastereomers .
Q. What stability considerations are critical for handling this compound in aqueous or plasma-based studies?
- Methodological Answer :
- Hydrolytic Stability : The cyclopropane ring is prone to acid-catalyzed ring-opening. Buffered solutions (pH 7–8) and inert atmospheres (N₂/Ar) minimize degradation .
- Plasma Stability : In biological matrices, degradation occurs via esterase-mediated hydrolysis. Stabilizers like sodium fluoride (NaF) or protease inhibitors are recommended for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for stereoselective cyclopropanation reactions?
- Methodological Answer : Discrepancies arise from variations in:
- Catalyst Loading : Rhodium(II) catalysts at 0.5–2 mol% show nonlinear yield relationships due to competing dimerization pathways .
- Solvent Effects : Polar solvents (e.g., DCM) favor carbene stability but may reduce enantioselectivity. A trade-off analysis via Design of Experiments (DoE) is advised .
- Data Reconciliation : Compare reaction parameters (temperature, stirring rate) across studies. For example, yields drop >20% at temperatures exceeding 273 K due to carbene decomposition .
Q. What computational strategies predict the reactivity of this compound in enzyme-catalyzed systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for ring-opening reactions, such as cytochrome P450-mediated epoxidation. Key descriptors include Fukui indices for electrophilic attack .
- Molecular Dynamics (MD) : Simulates binding affinities with enzymatic pockets (e.g., cyclooxygenase-2). Force fields like AMBER or CHARMM parameterize cyclopropane strain energy (~27 kcal/mol) .
- Validation : Cross-reference computational results with kinetic isotope effects (KIEs) or -labeling experiments .
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions on this compound?
- Methodological Answer :
- Steric Effects : The methyl group at C2 directs nucleophiles (e.g., Grignard reagents) to the less hindered C1 position. Steric maps using A-value calculations quantify substituent bulk .
- Electronic Effects : Methoxy groups enhance electrophilicity at adjacent carbons. Hammett constants (σ⁺) correlate with reaction rates in SN2 mechanisms .
- Case Study : Substitution with NaN₃ in DMSO yields 1-azido-2-methylcyclopropane as the major product (85% regioselectivity) .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
